An In-Depth Technical Guide to the Mechanism of Action of BNC105 in Tumor Vasculature
An In-Depth Technical Guide to the Mechanism of Action of BNC105 in Tumor Vasculature
For Researchers, Scientists, and Drug Development Professionals
Introduction: BNC105 - A Novel Vascular Disrupting Agent
BNC105 is a novel small molecule inhibitor of tubulin polymerization that functions as a potent Vascular Disrupting Agent (VDA) with significant antiproliferative properties.[1] Developed to overcome the limitations of earlier VDAs, BNC105 exhibits a wider therapeutic window and a high degree of selectivity for the tumor vasculature.[2] This technical guide provides a comprehensive overview of the core mechanism of action of BNC105, from its direct interaction with tubulin to the downstream signaling events that culminate in the collapse of the tumor blood supply.
BNC105 is administered as a water-soluble phosphate prodrug, BNC105P, which is rapidly converted to the active form, BNC105, by endogenous phosphatases.[1] This active compound then exerts its potent effects on the highly dynamic endothelial cells lining the tumor blood vessels.
Core Mechanism of Action: From Microtubule Destabilization to Vascular Collapse
The primary molecular target of BNC105 is β-tubulin, a key component of microtubules. Microtubules are essential for maintaining the structural integrity and function of endothelial cells.[1] BNC105 binds to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin dimers into microtubules.[3] This disruption of microtubule dynamics triggers a cascade of events within the endothelial cells, leading to a rapid change in cell shape and loss of endothelial barrier function.
The Signaling Cascade: A Step-by-Step Breakdown
The mechanism by which BNC105 induces vascular disruption can be understood as a multi-step process:
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Tubulin Depolymerization: BNC105's interaction with the colchicine binding site prevents the incorporation of tubulin dimers into growing microtubule polymers. This leads to a net depolymerization of the microtubule network within the endothelial cells.[3]
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RhoA Activation: The depolymerization of microtubules is hypothesized to lead to the activation of the small GTPase, RhoA.[4][5] While the precise molecular link between microtubule status and RhoA activation is an area of ongoing research, it is believed that the disassembly of the microtubule network releases guanine nucleotide exchange factors (GEFs) that, in turn, activate RhoA by promoting the exchange of GDP for GTP.
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Actin Cytoskeleton Reorganization: Activated RhoA is a master regulator of the actin cytoskeleton.[6] It activates downstream effectors, such as Rho-associated coiled-coil containing protein kinase (ROCK), which then phosphorylates and activates various proteins that promote the formation of contractile actin-myosin stress fibers.[7] This leads to a dramatic reorganization of the endothelial cell's internal scaffolding.
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Endothelial Cell Shape Change and Increased Permeability: The formation of stress fibers and the loss of the stabilizing microtubule network cause the endothelial cells to retract and round up. This morphological change disrupts the integrity of the endothelial cell junctions (adherens and tight junctions), leading to the formation of intercellular gaps. The consequence is a significant increase in the permeability of the tumor blood vessels.
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Vascular Collapse and Tumor Necrosis: The increased vascular permeability results in the leakage of plasma and blood cells into the tumor interstitium, leading to a rapid rise in intratumoral pressure. This, combined with the compromised structural integrity of the blood vessels, leads to a shutdown of blood flow, a condition known as vascular collapse. The resulting acute hypoxia and nutrient deprivation cause extensive necrosis (cell death) in the core of the tumor.[2]
Signaling Pathway Diagram
Caption: BNC105 signaling cascade in endothelial cells.
Selectivity for Tumor Vasculature
A key feature of BNC105 is its selective action on the vasculature of solid tumors.[2] This selectivity is attributed to the inherent differences between the endothelial cells of tumors and those of normal, healthy tissues. Tumor endothelial cells are in a constant state of proliferation and are more dependent on a dynamic cytoskeleton for processes like migration and tube formation.[2] This makes them significantly more sensitive to the disruptive effects of tubulin polymerization inhibitors like BNC105. In contrast, the endothelial cells of mature, stable blood vessels are quiescent and have a more stable cytoskeleton, rendering them less susceptible. BNC105 has been shown to be 80-fold more potent against actively proliferating endothelial cells compared to non-proliferating ones.[2]
Preclinical Efficacy of BNC105
BNC105 has demonstrated significant anti-tumor efficacy in a range of preclinical models. Its potent vascular disrupting effects lead to rapid and extensive tumor necrosis.
| Parameter | Value/Observation | Reference |
| EC50 (Endothelial Cell Capillary Formation) | 1 nmol/L | [2] |
| Selectivity (Activated vs. Quiescent Endothelial Cells) | 80-fold higher potency against activated cells | [2] |
| In Vivo Vascular Disruption | 95% disruption at 1/8th of its No Observed Adverse Event Level (NOAEL) | [2] |
| Tumor Growth Inhibition (TGI) in MC38 colorectal model (combination with anti-PD-1) | 97% TGI | [8] |
| Tumor Growth Inhibition (TGI) in CT26 colorectal model (combination with anti-CTLA-4) | 70% TGI | [8] |
Key Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay is fundamental to confirming the direct inhibitory effect of BNC105 on tubulin polymerization.
Experimental Workflow Diagram
Caption: Workflow for in vitro tubulin polymerization assay.
Step-by-Step Methodology:
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Reagent Preparation:
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Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.
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Prepare a stock solution of BNC105 in a suitable solvent (e.g., DMSO).
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Prepare positive (e.g., nocodazole) and negative (vehicle control) controls.
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Prepare a polymerization buffer containing GTP (1 mM).
-
-
Assay Setup:
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In a pre-warmed 96-well plate, add varying concentrations of BNC105, positive control, and vehicle control to respective wells.
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Initiate the polymerization reaction by adding the tubulin/GTP mixture to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
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Determine the IC₅₀ value of BNC105 by plotting the inhibition of polymerization against the concentration of BNC105.
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RhoA Activation Assay (Pull-down Assay)
This assay is used to determine the level of active, GTP-bound RhoA in endothelial cells following treatment with BNC105.
Step-by-Step Methodology:
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Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) to near confluence.
-
Treat the cells with BNC105 at various concentrations and for different time points. Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a Rho activation assay lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Pull-down of Active RhoA:
-
Incubate the cell lysates with Rhotekin-RBD (Rho-binding domain) beads. These beads will specifically bind to the active, GTP-bound form of RhoA.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for RhoA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensity of the pulled-down RhoA and normalize it to the total RhoA in the input lysates to determine the relative level of RhoA activation.
-
Immunofluorescence for Actin Cytoskeleton Visualization
This technique allows for the direct visualization of changes in the actin cytoskeleton in endothelial cells treated with BNC105.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Grow HUVECs on glass coverslips.
-
Treat the cells with BNC105 as described for the RhoA activation assay.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS to allow for antibody entry.
-
-
Staining:
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin), which specifically binds to F-actin.
-
(Optional) Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
-
Analysis:
-
Observe and document the changes in the actin cytoskeleton, such as the formation of stress fibers and cell rounding, in BNC105-treated cells compared to controls.
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Conclusion
BNC105 represents a significant advancement in the field of vascular-disrupting agents. Its potent and selective mechanism of action, initiated by the inhibition of tubulin polymerization and propagated through the RhoA signaling pathway, leads to the catastrophic collapse of the tumor vasculature. This detailed understanding of its molecular and cellular effects provides a strong rationale for its continued clinical development, both as a monotherapy and in combination with other anti-cancer agents. The experimental protocols outlined in this guide serve as a foundation for further research into the nuanced activities of BNC105 and other next-generation VDAs.
References
-
Inglis, D. J., Beaumont, D. M., Leske, A. F., Scherer, M. A., & Lavranos, T. C. (2016). Abstract 4982: BNC105 induces tumor micro-environment changes which enhance the efficacy of checkpoint inhibitor therapy in preclinical models. Cancer Research, 76(14 Supplement), 4982–4982. [Link]
-
Kremmidiotis, G., Leske, A. F., Lavranos, T. C., Beaumont, D., Gasic, J., Hall, A., ... & Flynn, B. (2010). BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy. Molecular Cancer Therapeutics, 9(6), 1562-1573. [Link]
-
Wang, Y., et al. (2018). Unraveling the molecular mechanism of BNC105, a phase II clinical trial vascular disrupting agent, provides insights into drug design. Journal of Medicinal Chemistry, 61(15), 6643-6653. [Link]
-
Kremmidiotis, G., Leske, A. F., Lavranos, T. C., Beaumont, D., Gasic, J., Hall, A., ... & Flynn, B. (2010). BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy. Molecular Cancer Therapeutics, 9(6), 1562-1573. [Link]
-
Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values (mM) against cancer cell lines a. [Link]
-
Kremmidiotis, G., et al. (2014). The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer. Cancer Biology & Therapy, 15(11), 1552-1560. [Link]
-
Kou, J., et al. (2001). Microtubule depolymerization facilitates contraction of vascular smooth muscle via increased activation of RhoA/Rho-kinase. Journal of Cardiovascular Pharmacology, 38(3), 443-449. [Link]
-
Flynn, B. L., et al. (2011). Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5- trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties. Journal of Medicinal Chemistry, 54(17), 6014-6027. [Link]
-
Loirand, G., et al. (2002). Microtubule depolymerization facilitates contraction of rat aorta via activation of Rho-kinase. Vascular Pharmacology, 38(3), 157-161. [Link]
-
Osborn, E. A., et al. (2006). Endothelial actin cytoskeleton remodeling during mechanostimulation with fluid shear stress. American Journal of Physiology-Cell Physiology, 290(2), C444-C452. [Link]
-
Dudek, S. M., & Garcia, J. G. (2001). The role of cytoskeleton in the regulation of vascular endothelial barrier function. Journal of Applied Physiology, 91(4), 1487-1500. [Link]
Sources
- 1. Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5- trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microtubule depolymerization facilitates contraction of vascular smooth muscle via increased activation of RhoA/Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microtubule depolymerization facilitates contraction of rat aorta via activation of Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of cytoskeleton in the regulation of vascular endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial actin cytoskeleton remodeling during mechanostimulation with fluid shear stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
